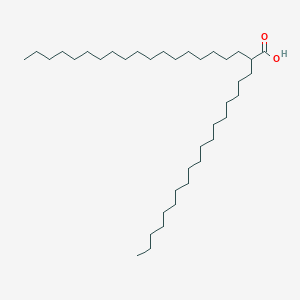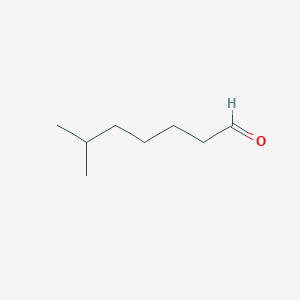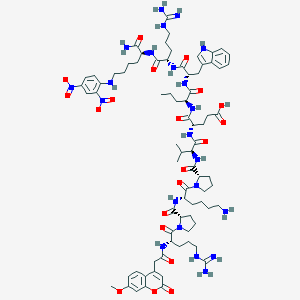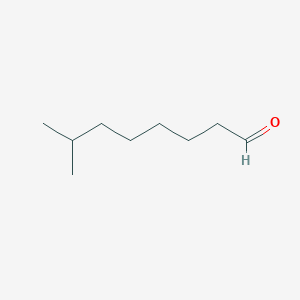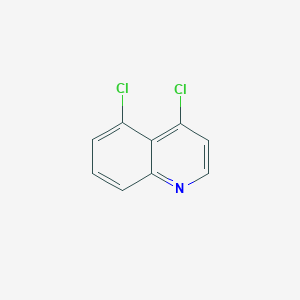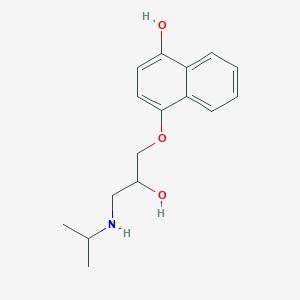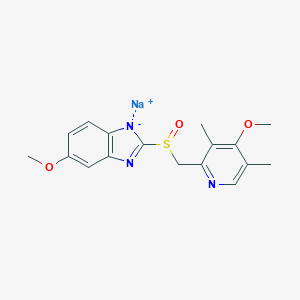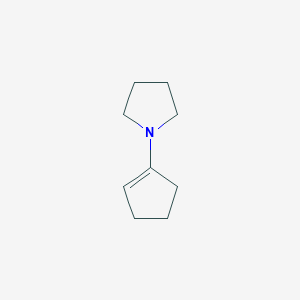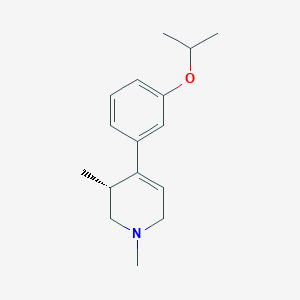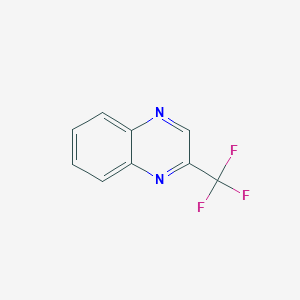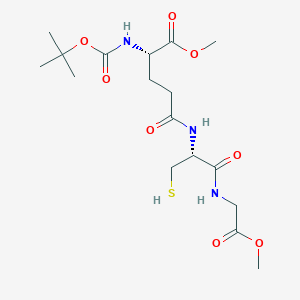
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester
Overview
Description
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a protected form of Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is often used in biochemical research due to its stability and ability to protect the thiol group of Glutathione from oxidation .
Mechanism of Action
Target of Action
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester, also known as Methyl (S)-2-(Boc-amino)-5-[[®-3-mercapto-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-2-propyl]amino]-5-oxopentanoate, is a protected form of Glutathione . Glutathione is a major thiol compound of living plant and animal cells .
Biochemical Analysis
Biochemical Properties
It is known that the N-tert-Butyloxycarbonyl (N-Boc) group is a common protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Cellular Effects
The specific cellular effects of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester are not well-studied. As a protected form of Glutathione, it may have similar effects once deprotected. Glutathione plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of cellular proliferation .
Molecular Mechanism
The N-Boc group can be removed from the compound under certain conditions, such as the use of strong acids like trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reveals the active Glutathione molecule.
Temporal Effects in Laboratory Settings
The deprotection of the N-Boc group from a structurally diverse set of compounds can take place under room temperature conditions for 1–4 hours with yields up to 90% .
Metabolic Pathways
Glutathione, the active form of this compound, is involved in several metabolic pathways, including detoxification, antioxidant defense, and regulation of cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester typically involves the protection of the amino and carboxyl groups of Glutathione. The process begins with the reaction of Glutathione with tert-butoxycarbonyl chloride to protect the amino group. This is followed by esterification of the carboxyl groups using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiol group of the cysteine residue.
Reduction: The compound can be reduced back to its free thiol form under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and amide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Disulfide-linked Glutathione derivatives.
Reduction: Free thiol Glutathione.
Substitution: Various substituted Glutathione derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is widely used in scientific research due to its stability and protective properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of more complex molecules.
Biology: Employed in studies involving oxidative stress and redox biology.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Comparison with Similar Compounds
N-acetylcysteine: Another thiol-containing compound used for its antioxidant properties.
Glutathione Monoethyl Ester: A derivative of Glutathione with similar protective properties.
S-adenosylmethionine: A compound involved in methylation reactions and redox biology.
Uniqueness: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is unique due to its dual protection of both the amino and carboxyl groups, providing enhanced stability compared to other Glutathione derivatives. This makes it particularly useful in research and industrial applications where stability is crucial .
Properties
IUPAC Name |
methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJDHYOKKOEQDI-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559042 | |
| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120033-58-1 | |
| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


